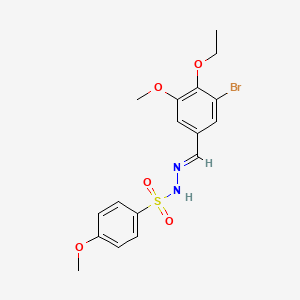![molecular formula C13H14Cl2N4O B5762330 N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5762330.png)
N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea, commonly known as DCMU, is a herbicide that has been widely used in the agricultural industry. DCMU is a potent inhibitor of photosynthesis, which makes it an effective tool for studying the mechanism of photosynthesis in plants.
作用机制
DCMU acts as a competitive inhibitor of the QB site of PSII. It binds to the QB site and prevents the transfer of electrons from QA to QB. This blocks the oxidation of water and the generation of oxygen. As a result, the electron transport chain is disrupted, and ATP synthesis is inhibited.
Biochemical and Physiological Effects
DCMU has been shown to have a number of biochemical and physiological effects on plants. It inhibits the electron transport chain in chloroplasts, which reduces the production of ATP and NADPH. This, in turn, reduces the rate of photosynthesis and the growth of plants. DCMU also induces the formation of reactive oxygen species (ROS) in chloroplasts, which can cause oxidative damage to the plant cells.
实验室实验的优点和局限性
One of the major advantages of DCMU is its potency as an inhibitor of PSII. It is highly effective at low concentrations, which makes it a useful tool for studying the mechanism of photosynthesis in plants. However, DCMU has some limitations for lab experiments. It is toxic to many organisms, including humans, and can cause skin irritation and respiratory problems. It also has a short half-life in the environment, which makes it difficult to use in field studies.
未来方向
There are several future directions for DCMU research. One area of interest is the development of new herbicides that are more effective and less toxic than DCMU. Another area of research is the use of DCMU as a tool for studying the mechanism of photosynthesis in algae and other photosynthetic organisms. Finally, there is a need for more studies on the ecological and environmental impacts of DCMU and other herbicides on non-target organisms and ecosystems.
Conclusion
In conclusion, DCMU is a potent inhibitor of photosynthesis that has been widely used in scientific research. It has been shown to have a number of biochemical and physiological effects on plants, and is a useful tool for studying the mechanism of photosynthesis. However, DCMU has some limitations for lab experiments, and there is a need for more research on its ecological and environmental impacts.
合成方法
DCMU can be synthesized by reacting 3,4-dichlorophenyl isocyanate with 1,5-dimethyl-1H-pyrazol-3-ylmethylamine in the presence of a base such as sodium hydroxide. The reaction produces DCMU as a white crystalline solid with a molecular weight of 277.16 g/mol.
科学研究应用
DCMU has been extensively used in scientific research to study the mechanism of photosynthesis in plants. It is a potent inhibitor of photosystem II (PSII), which is responsible for the light-dependent reactions of photosynthesis. DCMU binds to the QB site of PSII, which blocks the transfer of electrons from QA to QB, thereby preventing the oxidation of water and the generation of oxygen.
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(1,5-dimethylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4O/c1-8-5-10(18-19(8)2)7-16-13(20)17-9-3-4-11(14)12(15)6-9/h3-6H,7H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPHWEBQNFRUMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-[(1,5-dimethylpyrazol-3-yl)methyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5762273.png)



![methyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B5762296.png)
![3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762304.png)
![3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5762311.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5762319.png)

![4-[(3,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5762332.png)

